1-(3,4-difluorophenyl)butan-1-ol
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Overview
Description
1-(3,4-difluorophenyl)butan-1-ol is an organic compound characterized by the presence of a butanol group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)butan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-difluorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-(3,4-Difluorophenyl)-1-butanone.
Reduction: 1-(3,4-Difluorophenyl)-1-butylamine.
Substitution: 1-(3,4-Difluoro-2-nitrophenyl)-1-butanol.
Scientific Research Applications
1-(3,4-difluorophenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-1-propanol: Similar structure but with a shorter carbon chain.
1-(3,4-Difluorophenyl)-1-pentanol: Similar structure but with a longer carbon chain.
1-(3,4-Difluorophenyl)-1-ethanol: Similar structure but with an even shorter carbon chain.
Uniqueness: 1-(3,4-difluorophenyl)butan-1-ol is unique due to its specific balance of hydrophobic and hydrophilic properties, which can influence its solubility and reactivity. The presence of the difluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQPKLYYWRNEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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